4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[520]nonane is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[520]nonane typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of strong bases and nucleophiles to facilitate the cyclization and substitution reactions .
Analyse Chemischer Reaktionen
4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the bicyclic core.
Wissenschaftliche Forschungsanwendungen
4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane can be compared with other bicyclic compounds, such as:
Bicyclo[3.3.1]nonane: Known for its stability and use in various synthetic applications.
Bicyclo[4.3.0]nonane: Commonly found in natural products and used in medicinal chemistry.
Bicyclo[2.2.1]heptane:
Each of these compounds has unique structural features and applications, making this compound distinct in its specific uses and properties.
Eigenschaften
Molekularformel |
C20H30N2O2 |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
tert-butyl 8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-15(16-8-6-5-7-9-16)22-14-17-10-12-21(13-11-18(17)22)19(23)24-20(2,3)4/h5-9,15,17-18H,10-14H2,1-4H3 |
InChI-Schlüssel |
UUSBFMLVGPMZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC3C2CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.